Methyl nitrate; scopolamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硝酸甲酯: 是一种化学式为 CH₃NO₃ 的化合物。它是硝酸的甲酯,以其爆炸性而闻名。 硝酸甲酯是一种无色、易挥发的液体,对冲击和摩擦高度敏感 .

准备方法

硝酸甲酯

硝酸甲酯可以通过几种方法合成:

硝酸和甲醇的缩合: 这种方法涉及甲醇与硝酸的反应,生成硝酸甲酯和水[ \text{CH}3\text{OH} + \text{HNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{H}_2\text{O} ]

碘甲烷和硝酸银的反应: 这种方法涉及碘甲烷与硝酸银的反应,生成硝酸甲酯和碘化银[ \text{CH}_3\text{I} + \text{AgNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{AgI} ]

工业生产: 工业上,硝酸甲酯是用硫酸和硝酸的混合物对甲醇进行硝化生产的。 {_svg_3}

莨菪碱

莨菪碱通常从茄科植物中提取。提取过程包括:

碱化: 植物材料用碱性溶液处理,以释放生物碱。

用非极性溶剂提取: 然后用非极性溶剂(如氯仿或乙醚)提取游离的生物碱。

化学反应分析

硝酸甲酯

硝酸甲酯会发生几种类型的化学反应:

氧化: 硝酸甲酯可以被氧化,生成硝基甲烷和其他氮氧化物。

还原: 它可以被还原,生成甲醇和一氧化氮。

莨菪碱

莨菪碱主要发生水解和 N-烷基化反应:

水解: 莨菪碱可以被水解,生成莨菪碱和托品酸。

N-烷基化: 它可以被烷基化,生成衍生物,如丁溴莨菪碱.

科学研究应用

硝酸甲酯

硝酸甲酯主要因其爆炸性而被用于科学研究。它在以下方面被研究:

含能材料: 研究重点是将其用作推进剂和炸药中的高能材料。

莨菪碱

莨菪碱有广泛的科学研究应用:

医学: 它用于治疗晕动症、术后恶心和某些胃肠道疾病。

神经科学: 莨菪碱用于研究抗胆碱能药物对中枢神经系统的影响,以及模拟认知障碍.

药理学: 它用于开发和测试新的抗胆碱能药物及其衍生物.

作用机制

硝酸甲酯

硝酸甲酯通过快速分解发挥作用,释放大量的能量。 分解会产生二氧化氮和一氧化碳等气体,这些气体有助于其爆炸性 .

莨菪碱

莨菪碱通过阻断中枢和周围神经系统中的毒蕈碱乙酰胆碱受体起作用。 这种抑制会降低乙酰胆碱的作用,从而减少晕动症和恶心 .

相似化合物的比较

硝酸甲酯

类似的化合物包括:

硝酸甘油: 与硝酸甲酯一样,硝酸甘油也是一种具有爆炸性的硝酸酯。

二硝酸乙二醇: 另一种用于炸药和推进剂的硝酸酯.

莨菪碱

阿托品: 另一种具有抗胆碱能特性的托烷生物碱,用于治疗心动过缓和作为麻醉前用药。

结论

硝酸甲酯和莨菪碱是两种具有独特性质和应用的截然不同的化合物。硝酸甲酯主要以其爆炸性而闻名,而莨菪碱以其药用价值而受到重视。这两种化合物继续是广泛科学研究的主题,为各自领域的发展做出贡献。

生物活性

Methyl nitrate (CH₃ONO₂) and scopolamine methyl nitrate (C₁₈H₂₄N₂O₇) are compounds with diverse biological activities. Methyl nitrate is primarily recognized for its role in atmospheric chemistry and as a source of reactive nitrogen, while scopolamine methyl nitrate is an anticholinergic agent used in various medical applications. This article delves into their biological activities, mechanisms of action, and related research findings.

Methyl Nitrate

Chemical Properties and Mechanism of Action

Methyl nitrate is an organic nitrate that can release nitric oxide (NO), a molecule with significant biological functions, including vasodilation and modulation of neurotransmission. The reduction of methyl nitrate can lead to the generation of NO, which has been shown to have anti-inflammatory effects and can modulate pain responses in experimental models. Research indicates that the electrochemical reduction of methyl nitrate involves complex mechanisms that can influence various biological pathways, particularly in pain and inflammation contexts .

Biological Activity

- Vasodilation : Methyl nitrate contributes to vasodilation through NO release, impacting blood flow and pressure regulation.

- Pain Modulation : Studies suggest that methyl nitrate can inhibit nociceptive responses and reduce inflammatory pain by decreasing neutrophil recruitment and inflammatory cytokine production .

- Oxidative Stress : Elevated levels of methyl nitrate in exhaled breath have been associated with acute oxidative stress, particularly in conditions like diabetes .

Scopolamine Methyl Nitrate

Chemical Properties and Mechanism of Action

Scopolamine methyl nitrate is a derivative of scopolamine, an alkaloid known for its anticholinergic properties. It acts by blocking acetylcholine receptors, leading to various physiological effects. This compound is utilized in treating motion sickness, gastrointestinal disorders, and as an adjunct therapy for ulcers .

Biological Activity

- Anticholinergic Effects : Scopolamine methyl nitrate inhibits secretions from salivary glands and gastrointestinal tract, decreasing motility and secretion rates. This is beneficial in treating conditions like motion sickness and peptic ulcers .

- Adverse Effects : While effective, it can cause side effects such as dry mouth, blurred vision, tachycardia, and confusion. Severe overdose may lead to central nervous system depression and other serious symptoms .

- Therapeutic Applications : Its use extends to treating infantile colic and as a pre-anesthetic medication due to its ability to reduce secretions .

Comparative Biological Activity

| Compound | Mechanism of Action | Primary Uses | Notable Effects |

|---|---|---|---|

| Methyl Nitrate | Releases NO; vasodilation | Atmospheric chemistry; potential analgesic | Modulates pain; reduces inflammation |

| Scopolamine Methyl Nitrate | Anticholinergic; blocks acetylcholine receptors | Motion sickness; gastrointestinal disorders | Reduces secretions; causes dry mouth |

Case Studies

-

Methyl Nitrate in Diabetes Management :

A study examined exhaled methyl nitrate levels in children with Type 1 Diabetes Mellitus (T1DM). It was found that higher levels correlated with acute hyperglycemia, suggesting a potential role as a non-invasive marker for oxidative stress in diabetic patients . -

Scopolamine Methyl Nitrate Efficacy :

Clinical trials have demonstrated the effectiveness of scopolamine methyl nitrate in reducing symptoms of motion sickness. Patients reported significant relief from nausea when administered the drug prior to travel or surgery .

属性

分子式 |

C18H24N2O7 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC 名称 |

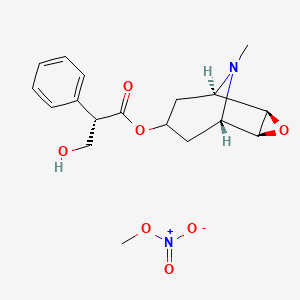

methyl nitrate;[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4.CH3NO3/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-5-2(3)4/h2-6,11-16,19H,7-9H2,1H3;1H3/t11?,12-,13-,14+,15-,16+;/m1./s1 |

InChI 键 |

SDHOXZGOZSBOPS-WYHSTMEOSA-N |

手性 SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.CO[N+](=O)[O-] |

规范 SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CO[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。